molecular formula C16H29NO2 B139202 Epilachnene CAS No. 147363-82-4

Epilachnene

Cat. No. B139202
M. Wt: 267.41 g/mol
InChI Key: QDPAWHWSRVALOP-QTLSWZBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epilachnene is a natural product that has been widely studied due to its potential therapeutic applications. It is a sesquiterpene lactone that is found in several plant species, including Epilachna borealis and Epilachna varivestis. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In

Mechanism Of Action

The mechanism of action of epilachnene is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Specifically, epilachnene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, epilachnene has been found to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.

Biochemical And Physiological Effects

Epilachnene has been shown to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, epilachnene has been found to possess antimicrobial properties, which suggest that it may be useful in the treatment of bacterial and fungal infections. Additionally, epilachnene has been found to possess analgesic properties, which suggest that it may be useful in the treatment of pain.

Advantages And Limitations For Lab Experiments

One of the advantages of using epilachnene in lab experiments is its natural origin. Because it is derived from plants and fungi, it is relatively easy to obtain and does not require complex synthesis methods. Additionally, epilachnene has been shown to possess a range of biological activities, which make it a promising candidate for the development of new therapeutics. However, one of the limitations of using epilachnene in lab experiments is its limited availability. Because it is a natural product, it can be difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the study of epilachnene. One area of research is the development of new therapeutics based on the compound. Because epilachnene possesses anti-inflammatory, anti-cancer, and anti-microbial properties, it may be useful in the development of new drugs for the treatment of these diseases. Another area of research is the study of the mechanism of action of epilachnene. By understanding how the compound works at the molecular level, researchers may be able to develop more effective drugs based on its structure and activity. Finally, the study of epilachnene may also lead to the discovery of new natural products with similar biological activities, which could be useful in the development of new therapeutics.

Scientific Research Applications

Epilachnene has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, epilachnene has been found to possess anti-cancer properties, which suggest that it may be useful in the treatment of various types of cancer, including breast, lung, and colon cancer.

properties

CAS RN

147363-82-4

Product Name

Epilachnene

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

(5S,10Z)-5-propyl-1-oxa-4-azacyclopentadec-10-en-15-one

InChI

InChI=1S/C16H29NO2/c1-2-10-15-11-8-6-4-3-5-7-9-12-16(18)19-14-13-17-15/h3,5,15,17H,2,4,6-14H2,1H3/b5-3-/t15-/m0/s1

InChI Key

QDPAWHWSRVALOP-QTLSWZBMSA-N

Isomeric SMILES

CCC[C@H]1CCCC/C=C\CCCC(=O)OCCN1

SMILES

CCCC1CCCCC=CCCCC(=O)OCCN1

Canonical SMILES

CCCC1CCCCC=CCCCC(=O)OCCN1

synonyms

11-propyl-12-azacyclotetradec-5-ene-14-olide
epilachnene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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